![molecular formula C13H14N2O2 B2931833 8-methoxy-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one CAS No. 1338690-76-8](/img/structure/B2931833.png)
8-methoxy-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one
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Overview
Description
The compound “8-methoxy-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of some 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives involves the Gewald reaction to synthesize the core ring structure, followed by substitution reactions .Scientific Research Applications
Antineoplastic Agents
Research has demonstrated that certain naphthyridine derivatives possess interesting inhibitory activities in cytotoxic test systems, suggesting their potential as antineoplastic agents. The structure-activity relationship (SAR) of these compounds indicates their significance in the development of new classes of antineoplastic agents, highlighting the crucial role of specific substitutions in enhancing their biological activities (Chang et al., 1999).
Topoisomerase Targeting Activity
Naphthyridine derivatives, specifically those substituted with nitro and amino groups, have shown potent TOP1-targeting activity and pronounced antitumor activity. This suggests their potential in cancer therapy by targeting DNA topoisomerase I, a crucial enzyme involved in DNA replication and transcription (Singh et al., 2003).
Synthesis and Biological Evaluation
The synthesis of novel naphthyridine derivatives and their biological evaluation, especially in terms of anticancer activity, has been a focus of recent studies. One study reported the synthesis of 10-methoxy dibenzo[b,h][1,6]naphthyridine carboxylic acid and its derivatives, showcasing significant anticancer activity against specific cancer cell lines, thereby offering insights into utilizing the naphthyridine scaffold in drug discovery (Vennila et al., 2020).
Antimicrobial Evaluation
Some naphthyridine derivatives have been synthesized and evaluated for their antimicrobial properties. The modification of these molecules through alkoxyphthalimide derivatives has shown promising antibacterial and antifungal activities, which could lead to the development of new antimicrobial agents (Bhambi et al., 2009).
Future Directions
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Its potential effects on various biochemical pathways could be diverse, given the complexity of its structure and the potential for multiple modes of action .
Pharmacokinetics
Its bioavailability, as well as its distribution within the body, metabolism, and excretion, would need to be studied in more detail to fully understand its pharmacokinetic profile .
Result of Action
Given its potential for multiple modes of action, it is likely that its effects at the molecular and cellular level are complex and varied .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its action .
properties
IUPAC Name |
8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-17-8-2-3-11-9(6-8)13(16)10-7-14-5-4-12(10)15-11/h2-3,6,14H,4-5,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEVNBVDDFTRBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C(C2=O)CNCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one |
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